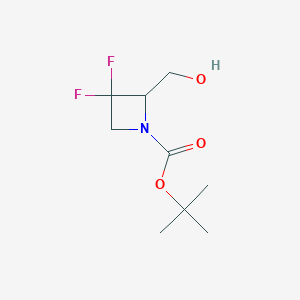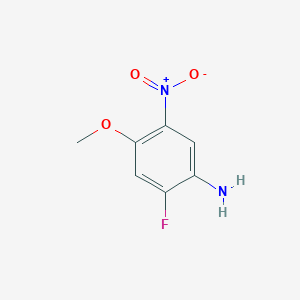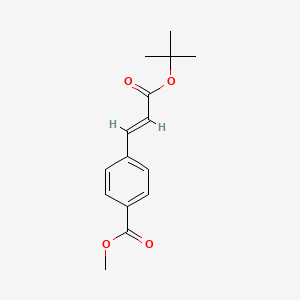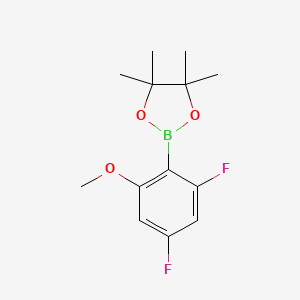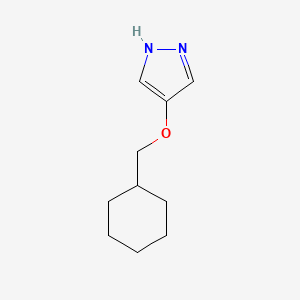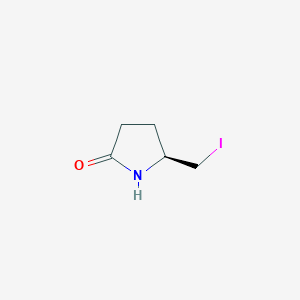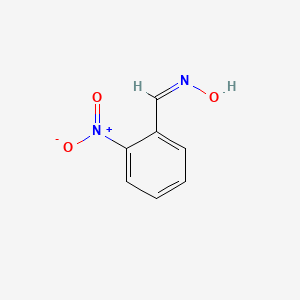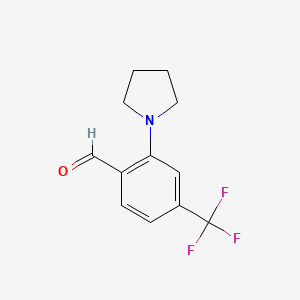
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of complex compounds : 2-(pyrrol-1-yl)benzaldehydes are used in synthesizing 9-arylamino-9H-pyrrolo[1,2-a]indoles and (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles, which are complex organic compounds with potential applications in pharmaceuticals and materials science (Kobayashi et al., 2007).
Anticancer Drug Research : 4-(pyrrolidin-1-ylmethyl)benzaldehyde serves as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Catalysis : Pyrrolidine is an efficient catalyst in synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives in aqueous ethanol media, highlighting its role in facilitating chemical reactions (Ingle et al., 2022).
Lewis Acid Catalysis : Lewis acid-catalyzed reactions of 2-(1-pyrrolyl)benzaldehyde with isocyanides yield 4-alkyl(aryl)aminopyrrolo[1,2-a]quinolin-5-ol, demonstrating its use in producing heterocyclic compounds (Kobayashi et al., 2002).
Chiral Ligand Synthesis : Pyrrolidine-based amino alcohols can act as chiral ligands in enantioselective alkylation of benzaldehyde, important for producing optically active compounds (Gonsalves et al., 2003).
Stereoselective Reactions : The enantioface-differentiating addition of butyllithium to benzaldehyde using a pyrrolidine derivative as a chiral ligand achieved high optical purity, significant in stereochemistry (Soai & Mukaiyama, 1978).
Synthesis of Quinoline Derivatives : The synthesis of 4,5-diaminopyrrolo[1,2-a]quinoline derivatives via a Lewis acid catalyzed reaction of 2-(pyrrol-1-yl)benzaldimines with isocyanides shows its utility in producing quinoline derivatives, which are useful in medicinal chemistry (Kobayashi et al., 2007).
Synthesis of Spiroindolenines : A method for synthesizing spiroindolenines from 2-substituted indoles and 2-(pyrrolidin-1-yl)benzaldehydes shows its application in creating complex molecular structures (Wang et al., 2015).
X-ray Diffraction and NMR Studies : The stereochemistry and structure of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde were determined using X-ray diffraction and NMR spectroscopy, demonstrating its utility in structural chemistry (Neszmélyi et al., 1991).
properties
IUPAC Name |
2-pyrrolidin-1-yl-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-4-3-9(8-17)11(7-10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTZMZPCTMQJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

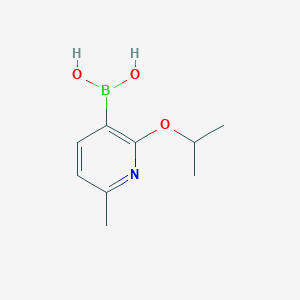
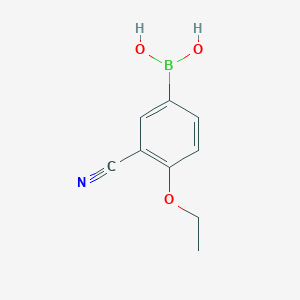
![[5-Propan-2-yloxy-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8120805.png)
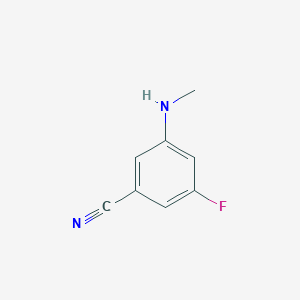
![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone-D7](/img/structure/B8120823.png)
![[(2R,3R,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B8120829.png)
